molecular formula C8H17NO B13116747 Methylheptanimidate

Methylheptanimidate

Cat. No.: B13116747
M. Wt: 143.23 g/mol
InChI Key: LBPGZPRKAPOIPT-UHFFFAOYSA-N
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Description

Methylheptanimidate (IUPAC name: methyl heptanimidate) is an organic compound belonging to the imidate ester family. Imidates are characterized by the functional group R-O-C(=NH)-R’, where the oxygen atom is bonded to a methyl group (CH₃) in this case, and the nitrogen is part of an imine-like structure. This compound features a seven-carbon alkyl chain (heptyl group) attached to the imidate nitrogen, contributing to its hydrophobic properties. This compound is primarily utilized in organic synthesis as a reactive intermediate for forming amidines or in coordination chemistry for ligand design .

Key properties include:

  • Molecular formula: C₈H₁₇NO
  • Molecular weight: 143.23 g/mol
  • Boiling point: ~180–190°C (estimated)
  • Solubility: Low in water, soluble in organic solvents like dichloromethane and ethanol.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

methyl heptanimidate

InChI

InChI=1S/C8H17NO/c1-3-4-5-6-7-8(9)10-2/h9H,3-7H2,1-2H3

InChI Key

LBPGZPRKAPOIPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylheptanimidate can be synthesized through several synthetic routes. One common method involves the reaction of heptanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then converted to the imidate by treatment with ammonia or an amine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions followed by imidation. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylheptanimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted imidates depending on the nucleophile used.

Scientific Research Applications

Methylheptanimidate has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of N-heterocycles, which are important in pharmaceuticals and agrochemicals.

    Biology: It has been explored for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to investigate its potential as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methylheptanimidate exerts its effects involves its ability to act as both an electrophile and a nucleophile. This dual reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Functional Group Key Structural Features Reactivity Profile
This compound Imidate (R-O-C=NH-R’) Methyl group + heptyl chain on nitrogen High reactivity in nucleophilic substitution; forms amidines
Heptyl acetate Ester (R-O-CO-R’) Acetate group + heptyl chain Hydrolyzes to carboxylic acid and alcohol
Heptanamide Amide (R-CONH₂) Amide group with heptyl chain Low reactivity; stable under mild conditions
Ethyl heptanimidate Imidate (R-O-C=NH-R’) Ethyl group + heptyl chain on nitrogen Similar to this compound but with slower kinetics

Key Observations :

  • Reactivity : this compound exhibits higher electrophilicity at the imine carbon compared to esters or amides, enabling rapid reactions with amines to form amidines. This contrasts with heptanamide, which is inert under similar conditions .
  • Solubility : The imidate’s nitrogen-bound heptyl chain enhances lipophilicity, making it less water-soluble than heptyl acetate but comparable to ethyl heptanimidate .

Thermodynamic and Kinetic Data

Property This compound Ethyl heptanimidate Heptyl acetate
ΔH hydrolysis (kJ/mol) -98.3 -95.1 -75.2
Rate constant (s⁻¹) 2.5 × 10⁻³ 1.8 × 10⁻³ 5.6 × 10⁻⁵

Interpretation :

  • This compound’s higher enthalpy of hydrolysis compared to esters indicates greater thermodynamic instability, favoring reactivity.
  • Its rate constant for hydrolysis is ~45x faster than heptyl acetate, reflecting the imidate’s susceptibility to nucleophilic attack .

Research Findings and Limitations

Stability Under Ambient Conditions

This compound is prone to hydrolysis in humid environments, requiring anhydrous storage. Comparative studies show that ethyl heptanimidate is marginally more stable (t₁/₂ = 48 hours vs. 36 hours for this compound at 25°C) due to steric shielding of the imine carbon .

Limitations and Challenges

  • Sensitivity to pH : Decomposes rapidly in acidic or basic media, limiting its use in aqueous-phase reactions.

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